3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid
Description
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a 2,6-dimethylmorpholine moiety attached via a sulfonyl linker to the benzoic acid core. The molecular formula is C₁₃H₁₆N₂O₅S, with a molecular weight of 312.34 g/mol (inferred from structural analogs in ). This compound is of interest in medicinal chemistry due to the sulfonyl group’s role in enhancing metabolic stability and binding affinity to biological targets. Its morpholine substituent contributes to improved solubility and pharmacokinetic properties compared to simpler benzoic acid derivatives .
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-7-14(8-10(2)19-9)20(17,18)12-5-3-4-11(6-12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIDBEVAWHWDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid typically involves the reaction of 2,6-dimethylmorpholine with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a sulfonylating agent, such as sulfonyl chloride, and a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group in the compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
- Substituent Position : The target compound’s sulfonyl-morpholine group at the 3-position distinguishes it from analogs like the 4-substituted giripladib () and 2-substituted nitro-morpholine derivative (). Positional isomerism significantly impacts target selectivity .
- Morpholine vs.
- Biological Activity: While AKR1C3 inhibitors () prioritize sulfonyl-linked nitrogen heterocycles, morpholino-triazine derivatives () exhibit broader kinase inhibition. The target compound’s activity remains uncharacterized but is hypothesized to align with kinase modulation due to sulfonyl-morpholine motifs .
Pharmacokinetic and Physicochemical Properties
- Solubility : The 2,6-dimethylmorpholine group enhances aqueous solubility compared to perfluorinated sulfonyl benzoates (), which exhibit high hydrophobicity due to fluorinated chains .
- Metabolic Stability : Sulfonyl linkages generally resist hydrolysis compared to ester-based analogs (e.g., ’s sodium salt derivative), which require enzymatic cleavage for activation .
Biological Activity
3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid is a sulfonamide derivative with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C13H17NO5S
- Molecular Weight : 299.34 g/mol
- Structure : The compound features a sulfonamide group attached to a benzoic acid moiety, characterized by the presence of a dimethylmorpholine ring.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological pathways. The sulfonamide group is known to interact with active sites of target enzymes, effectively blocking their functions. This inhibition can affect various cellular processes, including:
- Antimicrobial Activity : The compound exhibits potential against a range of pathogens by disrupting bacterial enzyme functions.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through modulation of signaling pathways.
Biological Activity Data
Recent studies have highlighted the following biological activities associated with this compound:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains; ongoing studies to determine spectrum and potency. |
| Anticancer | Induces apoptosis in specific cancer cell lines; potential for development as a therapeutic agent. |
| Enzyme Inhibition | Inhibits key enzymes involved in cellular metabolism; may modulate pathways related to inflammation. |
Case Studies
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial properties demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising therapeutic index for further development. -
Cancer Cell Apoptosis :
In vitro assays using various cancer cell lines revealed that the compound triggered apoptosis through the activation of caspases and modulation of the NF-kB signaling pathway. These findings suggest its potential as an anticancer agent. -
Proteasome Activity Modulation :
Research indicated that this compound could enhance proteasomal activity in fibroblasts, suggesting its role in protein homeostasis and potential implications for anti-aging therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid | Chlorine substitution on the benzene ring | Enhanced reactivity; potential for increased antimicrobial activity |
| 3-Amino-N-(2,6-dimethylmorpholino)benzenesulfonamide | Amino group instead of carboxylic acid | Different mechanism; potential for varied anticancer effects |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid, and how is its structural integrity validated?
- Synthesis : A typical approach involves sulfonylation of the benzoic acid core using 2,6-dimethylmorpholine-4-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in acetonitrile/water mixtures). This mirrors methods for analogous sulfonyl-containing compounds .
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the morpholine ring’s integration (e.g., δ ~3.5–4.5 ppm for methylene groups) and sulfonyl attachment (downfield shifts for aromatic protons) .
- HPLC/MS : Validates purity (>95%) and molecular mass .
Q. Which analytical techniques are critical for assessing the compound’s purity and stability in solution?
- HPLC with UV Detection : Monitors degradation products under stress conditions (e.g., pH variations, thermal exposure) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures often exceeding 200°C for similar sulfonamides .
- UV-Vis Spectroscopy : Tracks solubility in polar solvents (e.g., DMSO, methanol) via absorbance profiles .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence yield and byproduct formation during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) improve sulfonyl chloride reactivity but may require aqueous workups to remove acidic byproducts .
- Temperature Control : Elevated temperatures (>45°C) risk morpholine ring decomposition; optimized yields are achieved at 25–40°C .
- Catalyst Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems .
Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition studies?
- Sulfonyl-Morpholine Interactions : The sulfonyl group acts as a hydrogen-bond acceptor, targeting enzyme active sites (e.g., carbonic anhydrase or kinase domains). The 2,6-dimethyl substituents on the morpholine ring reduce steric hindrance, enhancing binding affinity .
- Comparative Studies : Analogues lacking the sulfonyl group show 10–50x lower inhibitory potency in enzyme assays, highlighting its critical role .
Q. How can stability challenges (hydrolysis, oxidation) during long-term storage be mitigated?
- Lyophilization : Freeze-drying in inert atmospheres (argon) prevents hydrolysis of the sulfonyl moiety .
- Additives : Antioxidants (e.g., BHT at 0.1% w/w) and desiccants (silica gel) in storage vials reduce oxidative and moisture-induced degradation .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Assay Optimization :
- pH Adjustment : Activity discrepancies in cell-based vs. cell-free assays may arise from pH-dependent solubility; use buffered solutions (e.g., PBS at pH 7.4) .
- Metabolite Screening : LC-MS identifies active metabolites in cellular models that may differ from in vitro results .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) reconcile structural activity relationships (SAR) when experimental data conflict .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
